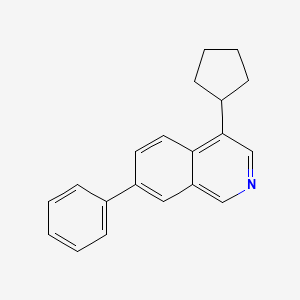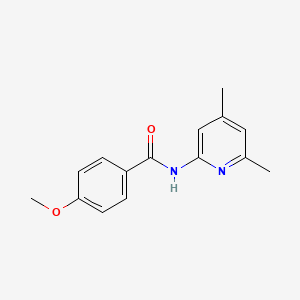
1-cyclopropyl-N-(2,3-dihydro-1H-inden-2-yl)-5-oxo-N-propyl-3-pyrrolidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds similar to 1-cyclopropyl-N-(2,3-dihydro-1H-inden-2-yl)-5-oxo-N-propyl-3-pyrrolidinecarboxamide often involves multi-step procedures. For example, Zhou et al. (2021) described a high-yield method to synthesize a related compound, starting from commercially available precursors through nucleophilic substitution reactions and ester hydrolysis, with a total yield of 48.8% (Zhou et al., 2021). This highlights the potential synthetic routes that could be adapted for the target compound.
Molecular Structure Analysis
The structural elucidation of complex molecules like 1-cyclopropyl-N-(2,3-dihydro-1H-inden-2-yl)-5-oxo-N-propyl-3-pyrrolidinecarboxamide is critical. Techniques such as NMR, MS, and X-ray diffraction play a pivotal role. For instance, Jayarajan et al. (2019) used FT-IR, NMR, and X-ray diffraction to characterize synthesized compounds, providing a precedent for analyzing the molecular structure of similar compounds (Jayarajan et al., 2019).
Chemical Reactions and Properties
The chemical reactivity of such molecules can be diverse, depending on their functional groups. Wentland et al. (1993) explored the inhibitory activity of a structurally related compound against mammalian topoisomerase II, indicating potential biological interactions (Wentland et al., 1993).
Wissenschaftliche Forschungsanwendungen
Antibacterial Agents
Compounds with cyclopropyl and pyrrolidine structural motifs have been synthesized and evaluated for their antibacterial activity. For instance, 1-cyclopropyl- and 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid derivatives exhibit potent antibacterial properties, making them promising candidates for therapeutic agents against bacterial infections (Miyamoto et al., 1987). Similarly, a series of 5-substituted-6-fluoro-7-(cycloalkylamino)-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids have been prepared, demonstrating significant in vitro and in vivo antibacterial activities, highlighting the structural significance of the cyclopropyl group in enhancing therapeutic efficacy (Bouzard et al., 1992).
Topoisomerase II Inhibition
The inhibition of mammalian topoisomerase II, an enzyme crucial for DNA replication and cell division, is another significant application. Compounds structurally related to 1-cyclopropyl-N-(2,3-dihydro-1H-inden-2-yl)-5-oxo-N-propyl-3-pyrrolidinecarboxamide have shown potential in inhibiting topoisomerase II, suggesting applications in cancer therapy due to their cytotoxicity against cancer cells (Wentland et al., 1993).
Synthetic Methodologies
The development of synthetic methodologies for compounds containing cyclopropyl and pyrrolidine units is of considerable interest. For example, the synthesis of N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide showcases a rapid and high-yield method, indicating the relevance of these compounds in pharmaceutical research (Zhou et al., 2021).
Eigenschaften
IUPAC Name |
1-cyclopropyl-N-(2,3-dihydro-1H-inden-2-yl)-5-oxo-N-propylpyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2/c1-2-9-21(18-10-14-5-3-4-6-15(14)11-18)20(24)16-12-19(23)22(13-16)17-7-8-17/h3-6,16-18H,2,7-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRUBQKCHXUJTNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(C1CC2=CC=CC=C2C1)C(=O)C3CC(=O)N(C3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-cyclopropyl-N-(2,3-dihydro-1H-inden-2-yl)-5-oxo-N-propyl-3-pyrrolidinecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}propanamide](/img/structure/B5546208.png)
![4-[4-(2-chloro-6-fluorobenzoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B5546213.png)
![3-{1-[5-(2-chlorophenyl)-2-furoyl]-2-pyrrolidinyl}-4-methyl-1,2,5-oxadiazole](/img/structure/B5546220.png)
![5-methyl-2-phenyl-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-3-furamide hydrochloride](/img/structure/B5546224.png)
![methyl 2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]benzoate](/img/structure/B5546228.png)


![1,3-dimethyl-5-[2-oxo-2-(1-piperidinyl)ethyl]-1,3,5-triazinane-2,4,6-trione](/img/structure/B5546244.png)
![4-methoxybenzaldehyde [4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5546245.png)
![7-[(1-allyl-1H-benzimidazol-2-yl)methyl]-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5546254.png)

![1-benzyl-N-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5546283.png)
